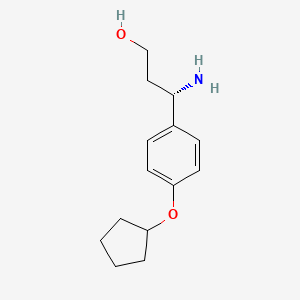
(3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a cyclopentyloxyphenyl group, and a hydroxyl group, making it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and (S)-alaninol.
Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reacted with (S)-alaninol to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups allow it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the cyclopentyloxy group, making it less sterically hindered.
(3S)-3-Amino-3-(4-methoxyphenyl)propan-1-OL: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and interactions.
Uniqueness
(3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is unique due to the presence of the cyclopentyloxy group, which can influence its steric and electronic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c15-14(9-10-16)11-5-7-13(8-6-11)17-12-3-1-2-4-12/h5-8,12,14,16H,1-4,9-10,15H2/t14-/m0/s1 |
Clave InChI |
GEYDFKOBKUESCO-AWEZNQCLSA-N |
SMILES isomérico |
C1CCC(C1)OC2=CC=C(C=C2)[C@H](CCO)N |
SMILES canónico |
C1CCC(C1)OC2=CC=C(C=C2)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


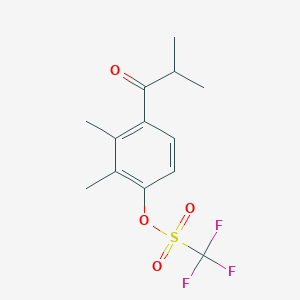

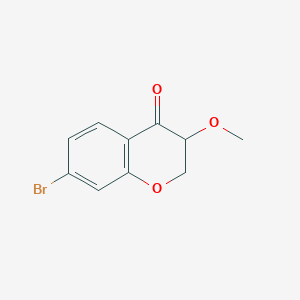
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)
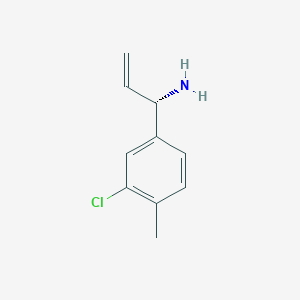

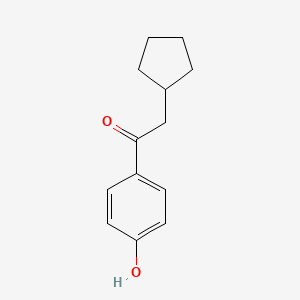
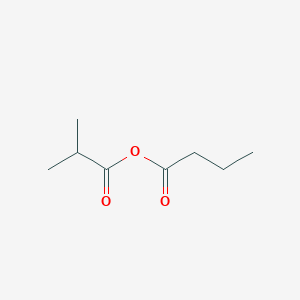
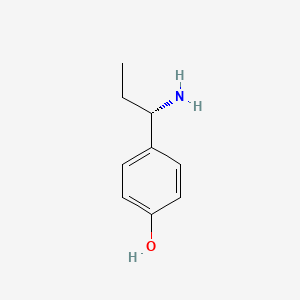
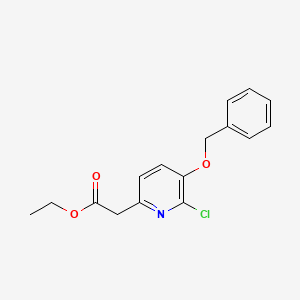
![4-((4-Bromophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055583.png)
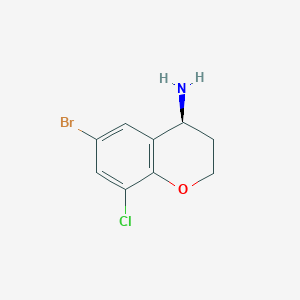
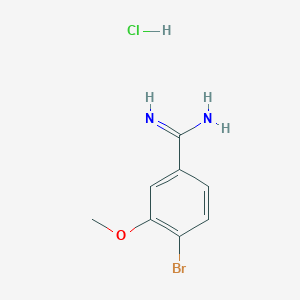
![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)
